molecular formula C20H29N3O5S B2916591 N-cyclopentyl-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-18-0

N-cyclopentyl-N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2916591
CAS No.: 872724-18-0
M. Wt: 423.53
InChI Key: YNVFIJRTCAKBTE-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a cyclopentyl group and a 1,3-oxazinan ring substituted with a 2,5-dimethylbenzenesulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the dimethyl substitution likely increases lipophilicity, influencing bioavailability and membrane permeability . The ethanediamide (oxalamide) backbone provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors. Structural characterization methods for such compounds typically include NMR, IR, and X-ray crystallography, as seen in analogous molecules .

Properties

IUPAC Name

N'-cyclopentyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-14-8-9-15(2)17(12-14)29(26,27)23-10-5-11-28-18(23)13-21-19(24)20(25)22-16-6-3-4-7-16/h8-9,12,16,18H,3-7,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVFIJRTCAKBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the sulfonyl and cyclopentyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-cyclopentyl-N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications in Benzenesulfonyl Moieties

The benzenesulfonyl group is a key pharmacophore in this class. Modifications to its substituents significantly alter physicochemical and biological properties:

Compound Name Benzenesulfonyl Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 2,5-dimethyl C20H28N3O5S* ~422.5 High lipophilicity; enhanced metabolic stability due to methyl groups
N-{[3-(4-Methoxybenzenesulfonyl)-...} (CAS 869071-48-7) 4-methoxy C19H27N3O6S 425.5 Methoxy group increases polarity; potential for hydrogen bonding
N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-...} (CAS 872724-99-7) 4-fluoro-3-methyl C22H26FN3O6S 479.5 Fluorine enhances electron-withdrawing effects; improved target affinity
N'-{[3-(2,5-Difluorobenzenesulfonyl)-...} (CAS 872976-66-4) 2,5-difluoro C23H24F2N4O5S 506.5 Fluorine substitution increases stability and bioavailability

*Estimated based on structural analogs.

Key Observations :

  • Electron Effects : Fluorine and methoxy groups modify electron density, impacting reactivity and binding to targets.
  • Lipophilicity : Methyl groups (target compound) enhance lipid solubility compared to polar methoxy or fluorine substituents.

Variations in the N-Substituents

The cyclopentyl group in the target compound contrasts with bulkier or aromatic substituents in analogs:

Compound Name N-Substituents Impact
Target Compound Cyclopentyl Moderate steric bulk; potential for improved metabolic stability
N'-{[3-(2,5-Difluorobenzenesulfonyl)-...} (CAS 872976-66-4) 2-(1H-Indol-3-yl)ethyl Aromatic indole moiety may enable π-π stacking with biological targets
N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-...} (CAS 872724-99-7) 2-Methoxyphenylmethyl Methoxy group introduces polarity; may reduce blood-brain barrier penetration

Key Observations :

  • Steric Bulk : Cyclopentyl balances steric hindrance and flexibility, optimizing target engagement.
  • Aromatic vs. Aliphatic: Indole-containing analogs (e.g., CAS 872976-66-4) may target serotonin-related pathways, whereas aliphatic groups favor non-CNS applications.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~422.5 g/mol) adheres more closely to Lipinski’s rule (<500 g/mol) compared to CAS 872976-66-4 (506.5 g/mol), which may face challenges in oral bioavailability .
  • Solubility : Methoxy and fluorine substituents increase water solubility, whereas methyl groups favor lipid membranes.

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